molecular formula C6H3Cl5N2 B8631011 Pentachlorophenylhydrazine

Pentachlorophenylhydrazine

Cat. No.: B8631011
M. Wt: 280.4 g/mol
InChI Key: LZBLMXUJRKYREM-UHFFFAOYSA-N
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Description

Pentachlorophenylhydrazine (C₆Cl₅NHNH₂) is a chlorinated arylhydrazine derivative characterized by a phenyl ring substituted with five chlorine atoms and a hydrazine (-NHNH₂) functional group. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic systems, such as benzoxadiazines, via cyclization reactions . Its electron-withdrawing chlorine substituents confer unique reactivity, influencing both its physical properties (e.g., reduced solubility in polar solvents) and chemical behavior (e.g., electrophilic substitution resistance).

Properties

Molecular Formula

C6H3Cl5N2

Molecular Weight

280.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)hydrazine

InChI

InChI=1S/C6H3Cl5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2

InChI Key

LZBLMXUJRKYREM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chlorination Impact : Pentachlorophenylhydrazine’s five chlorine atoms increase molecular weight (MW: ~282.3 g/mol) compared to simpler analogs like phenelzine (MW: ~136.2 g/mol). The chlorine substituents also hinder solubility in aqueous media, unlike hydrophilic derivatives like phenylhydrazinium chloride (C₆H₅NHNH₃⁺Cl⁻) .
  • Synthetic Complexity: Introducing five chlorines requires multi-step halogenation or specialized precursors, whereas non-chlorinated derivatives (e.g., benzylidenehydrazines) are synthesized via straightforward condensations .

Reactivity and Stability

  • Instead, it participates in cyclization reactions, where chlorine atoms may act as leaving groups (e.g., forming 4H-1,3,4-benzoxadiazines) .
  • Thermal Stability : The electron-withdrawing Cl substituents enhance thermal stability compared to hydrazones (e.g., (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine), which decompose at lower temperatures due to labile imine bonds .

Key Observations :

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